![molecular formula C23H26N2O3 B5913285 N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide](/img/structure/B5913285.png)
N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide is a complex organic compound that features a quinoline core with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylamine with a quinoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and carboxamides, such as:
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethylphenyl)-N’-methylformamidine
- 2,4-dimethylformanilide
Uniqueness
What sets N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-5-8-13-25-19-10-7-6-9-17(19)21(26)20(23(25)28)22(27)24-18-12-11-15(2)14-16(18)3/h6-7,9-12,14,26H,4-5,8,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJIXXULICYKEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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